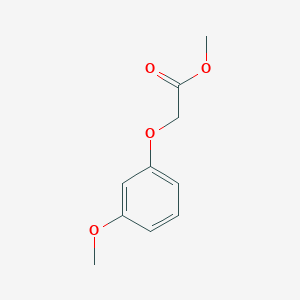

Methyl 2-(3-methoxyphenoxy)acetate

CAS No.: 81720-20-9

Cat. No.: VC14390539

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81720-20-9 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | methyl 2-(3-methoxyphenoxy)acetate |

| Standard InChI | InChI=1S/C10H12O4/c1-12-8-4-3-5-9(6-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |

| Standard InChI Key | YWAPENYRSFWYLE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)OC |

Introduction

Chemical Structure and Fundamental Properties

Methyl 2-(3-methoxyphenoxy)acetate consists of a phenoxy group substituted with a methoxy group at the 3-position, connected to a methyl acetate moiety via an ether linkage. The compound’s structure enables participation in hydrogen bonding and π-π interactions, influencing its reactivity and solubility.

Key Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | Methyl 2-(3-methoxyphenoxy)acetate |

| Functional Groups | Ester, ether, methoxy |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, acetone) |

The methoxy group at the 3-position of the phenyl ring introduces steric and electronic effects that modulate the compound’s reactivity in substitution and coupling reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 2-(3-methoxyphenoxy)acetate typically involves two primary strategies:

Route 1: Williamson Ether Synthesis

-

Formation of the phenoxide ion: 3-Methoxyphenol is deprotonated using a strong base (e.g., NaOH).

-

Alkylation: Reaction with methyl chloroacetate yields the target compound.

Route 2: Esterification of Preformed Acids

-

2-(3-Methoxyphenoxy)acetic acid is esterified with methanol using acid catalysts (e.g., ) under reflux.

Industrial Scalability

Continuous-flow reactors are employed to enhance yield and reduce reaction times. Automated systems optimize temperature and reagent stoichiometry, achieving >85% purity in large-scale production.

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Treatment with under acidic conditions converts the ester to 2-(3-methoxyphenoxy)acetic acid.

-

Reduction: Lithium aluminum hydride () reduces the ester to 2-(3-methoxyphenoxy)ethanol.

Nucleophilic Substitution

The methoxy group undergoes demethylation with to form 2-(3-hydroxyphenoxy)acetate, a precursor for further functionalization.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-blockers. Its ether linkage enhances metabolic stability in prodrug formulations.

Agrochemical Development

Derivatives of methyl 2-(3-methoxyphenoxy)acetate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Material Science

Incorporated into polymer matrices, the compound improves UV stability and flexibility in biodegradable plastics.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption via hydrophobic interactions.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Activity Comparison |

|---|---|---|

| Methyl 2-(4-methoxyphenoxy)acetate | Methoxy at 4-position | Lower antimicrobial potency |

| Ethyl 2-(3-methoxyphenoxy)acetate | Ethyl ester group | Enhanced metabolic stability |

| Methyl 2-(3-hydroxyphenoxy)acetate | Hydroxy instead of methoxy | Higher antioxidant capacity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume